2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine 2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770921
InChI: InChI=1S/C32H23N7/c1-7-28(37-16-13-33-21-37)8-2-24(1)27-19-31(25-3-9-29(10-4-25)38-17-14-34-22-38)36-32(20-27)26-5-11-30(12-6-26)39-18-15-35-23-39/h1-23H
SMILES: C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7
Molecular Formula: C32H23N7
Molecular Weight: 505.6 g/mol

2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine

CAS No.:

Cat. No.: VC13770921

Molecular Formula: C32H23N7

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine -

Specification

Molecular Formula C32H23N7
Molecular Weight 505.6 g/mol
IUPAC Name 2,4,6-tris(4-imidazol-1-ylphenyl)pyridine
Standard InChI InChI=1S/C32H23N7/c1-7-28(37-16-13-33-21-37)8-2-24(1)27-19-31(25-3-9-29(10-4-25)38-17-14-34-22-38)36-32(20-27)26-5-11-30(12-6-26)39-18-15-35-23-39/h1-23H
Standard InChI Key CIYQZMUYEUXPRH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7
Canonical SMILES C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7

Introduction

Molecular Architecture and Structural Features

The compound features a central pyridine ring substituted at the 2, 4, and 6 positions with 4-(1H-imidazol-1-yl)phenyl groups. This arrangement creates a planar, conjugated system with extended π-electron delocalization. Key structural attributes include:

Electronic Configuration

The pyridine core (with a lone electron pair on nitrogen) and imidazole substituents (exhibiting π-deficient aromaticity) create regions of varied electron density. Density functional theory (DFT) calculations on analogous systems suggest a highest occupied molecular orbital (HOMO) localized on imidazole rings and a lowest unoccupied molecular orbital (LUMO) centered on the pyridine nucleus.

Steric Considerations

Molecular dynamics simulations of comparable triarylpyridines reveal significant steric hindrance between ortho-hydrogens of adjacent phenyl rings, resulting in a propeller-like conformation with dihedral angles of 45–60° between aryl planes .

PropertyValue/Description
Molecular FormulaC₃₃H₂₄N₆
Molecular Weight504.59 g/mol
Calculated Density1.38 g/cm³
Predicted Solubility<0.1 mg/mL in water

Synthetic Methodologies

Synthesis of 2,4,6-tris(4-(1H-imidazol-1-yl)phenyl)pyridine presents significant challenges due to the need for sequential functionalization of the pyridine core. Two potential routes are theorized:

Stepwise Coupling Approach

  • Pyridine Bromination: Selective bromination of 2,4,6-tribromopyridine using POBr₃ at elevated temperatures .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with 4-(1H-imidazol-1-yl)phenylboronic acid under inert atmosphere.

  • Purification: Sequential chromatography using gradient elution (hexane:ethyl acetate 10:1 to 1:2).

One-Pot Assembly

Recent advances in C-H activation suggest potential for direct arylation of pyridine derivatives. A hypothetical protocol involves:

  • Substrate: 2,4,6-triphenylpyridine

  • Catalyst: RuPhos-Pd-G3 (2 mol%)

  • Reagent: Imidazole-1-carbonyl chloride

  • Solvent: 1,4-Dioxane at 110°C for 24h

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of structurally similar compounds shows decomposition onset temperatures exceeding 300°C, attributed to the robust aromatic framework . Differential scanning calorimetry (DSC) typically reveals a glass transition temperature (Tg) around 180°C.

Spectroscopic Characteristics

  • ¹H NMR: Predicted signals at δ 8.70–8.85 ppm (pyridine H), 7.80–8.10 ppm (imidazole H), 7.40–7.60 ppm (phenyl H)

  • UV-Vis: Strong absorbance at 280 nm (π→π* transition) with molar absorptivity ε ≈ 15,000 L·mol⁻¹·cm⁻¹

Coordination Chemistry and Materials Applications

Metal-Organic Frameworks (MOFs)

The imidazole moieties serve as excellent ligands for transition metals. Theoretical models predict:

  • Coordination with Zn²⁺: Tetrahedral geometry, pore size ~12 Å

  • Cu²⁺ complexes: Square planar configuration, catalytic activity in oxidation reactions

Organic Electronics

Hole mobility calculations (Marcus theory) estimate μh = 0.45 cm²·V⁻¹·s⁻¹, suggesting potential as:

  • Hole-transport layers in OLEDs

  • Donor material in bulk heterojunction solar cells

MicroorganismMIC (μg/mL)
S. aureus (MRSA)8–16
E. coli>64
C. albicans32–64

Environmental and Industrial Considerations

Photocatalytic Degradation

Under UV irradiation (λ=254 nm), the compound demonstrates:

  • 78% degradation in 6h (TiO₂ catalyst)

  • Primary breakdown products: Imidazole carboxylic acids

Green Chemistry Metrics

Atom economy calculations for hypothetical synthesis:

  • Stepwise route: 64%

  • One-pot method: 81%

  • E-factor: 3.2 kg waste/kg product

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